molecular formula C9H14N2 B094000 2-N,4,5-trimethylbenzene-1,2-diamine CAS No. 17978-55-1

2-N,4,5-trimethylbenzene-1,2-diamine

Cat. No. B094000
CAS RN: 17978-55-1
M. Wt: 150.22 g/mol
InChI Key: GENQEJQSHJSCPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a compound with the structure (2E,3E)-N~1,N~2-Bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine is synthesized and characterized . The synthesis involves the formation of a Schiff base by the condensation of an aldehyde with an amine. This process is commonly used in the synthesis of benzene-1,2-diamine derivatives. The second paper describes the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which is prepared from commercially available starting materials through a two-step process . These methods could potentially be adapted for the synthesis of 2-N,4,5-trimethylbenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis in the first paper reveals that the synthesized molecule adopts an E configuration around the central C=N bond . The phenyl rings in the compound are symmetrically parallel, which could suggest a degree of planarity in the molecule. This structural information is crucial for understanding the molecular geometry and potential reactivity of similar compounds, such as 2-N,4,5-trimethylbenzene-1,2-diamine.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-N,4,5-trimethylbenzene-1,2-diamine. However, benzene-1,2-diamines are known to participate in various chemical reactions, including condensation to form Schiff bases, as seen in the first paper . These reactions are influenced by the substituents on the benzene ring, which can affect the electron density and reactivity of the amine groups.

Physical and Chemical Properties Analysis

The first paper reports the crystallographic data and some physical properties of the synthesized compound, such as the crystal system, space group, and unit cell dimensions . The compound exhibits moderate antibacterial activity, which is a significant chemical property. The second paper does not provide detailed physical or chemical properties of the synthesized compounds . For 2-N,4,5-trimethylbenzene-1,2-diamine, one would expect similar analyses to be conducted to determine its physical state, solubility, melting point, and other relevant properties.

Scientific Research Applications

Synthesis and Material Development

  • Polymer Synthesis : A study by Yang and Wei (2001) focused on the synthesis and properties of soluble alternating copoly(amide–imide)s, showcasing the use of aromatic diamines for creating materials with excellent solubility, thermal stability, and mechanical properties. The research highlighted the potential of these polymers in applications requiring high-performance materials with specific thermal and mechanical characteristics (Yang & Wei, 2001).
  • Electroactive Materials : Research by Pandey et al. (2012) on the synthesis of ferrocene derivatives, including ferrocenylimidazoquinazoline, demonstrated their utility as multichannel chemosensors selectively for Hg2+ and Pb2+ ions in aqueous environments. This work contributes to the development of sensitive detection methods for environmental monitoring and health safety (Pandey et al., 2012).

Environmental and Chemical Processes

  • Catalysis : A study by Hirai et al. (2006) explored the aerobic oxidation of trimethylbenzenes using N,N′,N″-trihydroxyisocyanuric acid (THICA) as a key catalyst. This research opens pathways for environmentally benign methods to produce important polymer materials from simple hydrocarbon mixtures (Hirai et al., 2006).
  • Biodegradation Studies : The biodegradability of trimethylbenzene isomers under denitrifying and sulfate-reducing conditions was investigated by Fichtner et al. (2019). This research provides valuable insights into the behavior of conservative tracers used in assessing biodegradation at contaminated field sites, contributing to environmental remediation strategies (Fichtner et al., 2019).

Advanced Functional Materials

  • Gas Separation Technologies : Abdulhamid et al. (2021) synthesized a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications, showing enhanced selectivity for CO2 over CH4. This work contributes to the development of materials for industrial scale natural gas sweetening, highlighting the role of functionalization in improving material properties (Abdulhamid et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, m-Phenylenediamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is suspected of causing genetic defects . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-N,4,5-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQEJQSHJSCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,4,5-Trimethylbenzene-1,2-diamine

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-28 by using N1,4,5-trimethyl-2-nitroaniline (0.350 g, 1.9 mmol), methanol (20 mL), Iron powder (1.75 g, 9.75 mmol), conc. HCl (5 mL) to afford 0.120 g of desired product.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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